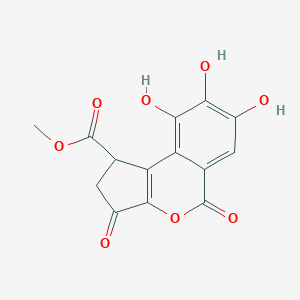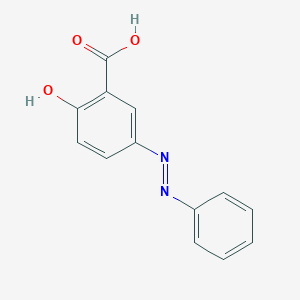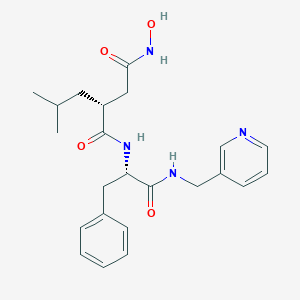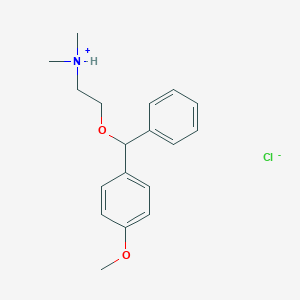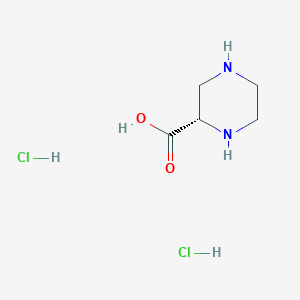![molecular formula C13H10F3NO2 B117880 Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate CAS No. 149550-21-0](/img/structure/B117880.png)
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a chemical compound with the CAS Number: 149550-21-0 . It has a molecular weight of 269.22 . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-[4-(trifluoromethyl)phenyl]-2-propenoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is 1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Genotoxicity, Mutagenicity, and Carcinogenicity Evaluation
A comprehensive review highlighted the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates, including ethyl acrylate. These compounds are utilized in producing acrylic polymers and copolymers for applications in plastics, food packaging, adhesives, and cosmetics. The review incorporated mechanistic, toxicokinetic, animal, and human data, including high-throughput screening (HTS) data, to evaluate these potentials. It concluded that lower alkyl acrylates, including ethyl acrylate, primarily exhibit a cytotoxic, non-genotoxic mechanism, suggesting they are unlikely to pose a significant cancer hazard to humans (Suh et al., 2018).
Applications in Medicine and Dentistry
Cyanoacrylates, including ethyl cyanoacrylate, have found widespread use in medical and dental applications as tissue adhesives for wound closure and suture substitutes. Despite short-chain cyanoacrylates (e.g., ethyl and methyl cyanoacrylate) being unsuitable for medical use due to rapid degradation and toxicity, their long-chain counterparts offer lower toxicity and are recommended for medical applications (G. González, 2012).
Anticancer Potentials of Derivatives
Research into cinnamic acid derivatives, which share a functional similarity with Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate, revealed their significant potential as anticancer agents. These derivatives have been studied for their antitumor efficacy, indicating a rich tradition and underutilized potential in medicinal research for cancer treatment (De et al., 2011).
Polymer Applications for Biomedical Use
The application of acrylic acid plasma polymerization showcases the importance of polymeric materials in regenerative medicine and tissue engineering. Non-thermal plasma offers a solvent-free method for modifying polymeric surface properties to enhance biocompatibility. Acrylic acid, as a precursor, has been employed for depositing thin films with carboxylic acid groups, promoting cell adhesion and proliferation in biomedical applications (Bitar et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

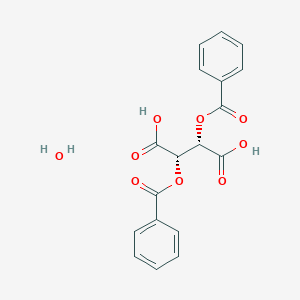
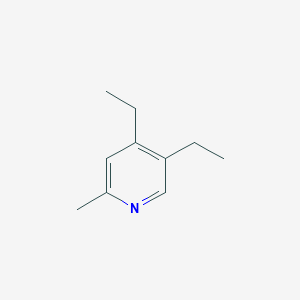
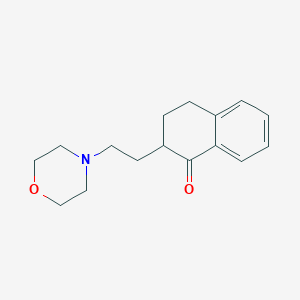
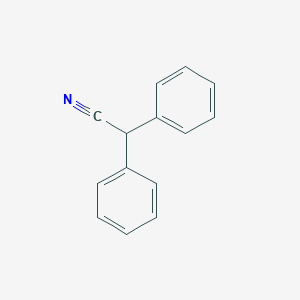
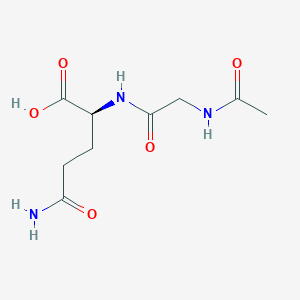
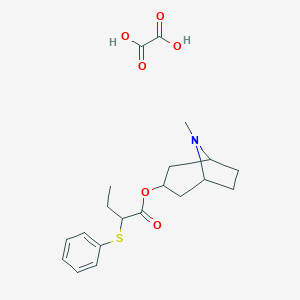
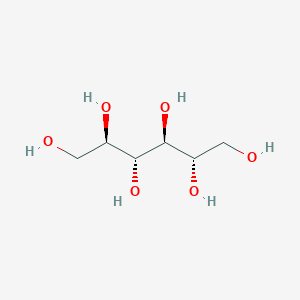

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)
